Methyl 3-acetamido-5-bromobenzoate
Description
Methyl 3-acetamido-5-bromobenzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position, an acetamido substituent at the meta position (C3), and a bromine atom at the para position (C5) relative to the ester group.
Properties
IUPAC Name |
methyl 3-acetamido-5-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-6(13)12-9-4-7(10(14)15-2)3-8(11)5-9/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTCBKIGZASJDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-acetamido-5-bromobenzoate can be synthesized through several methods. One common route involves the reaction of 3-amino-5-bromobenzoic acid with acetic anhydride to form the acetamido derivative, followed by esterification with methanol . The reaction conditions typically include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetamido-5-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The acetamido group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 3-acetamido-5-bromobenzoic acid.
Reduction: 3-amino-5-bromobenzoate.
Scientific Research Applications
Methyl 3-acetamido-5-bromobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its interactions with biological macromolecules
Mechanism of Action
The mechanism of action of methyl 3-acetamido-5-bromobenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Substituent Position and Halogen Effects
A key structural analog is Methyl 4-acetamido-5-chloro-2-methoxybenzoate (), which differs in three aspects:
- Acetamido position : Para (C4) vs. meta (C3).
- Halogen : Chlorine (C5) vs. bromine (C5).
- Additional substituent : Methoxy group at C2.
Impact on Reactivity :
- The meta-positioned acetamido group in the target compound may direct incoming electrophiles to the ortho/para positions less effectively than the para-positioned acetamido group in its analog.
Physical Properties :
- Bromine’s higher molecular weight (79.9 g/mol vs. 35.5 g/mol for chlorine) increases the compound’s density and may elevate melting points compared to chlorine analogs.
- The methoxy group in the analog enhances solubility in polar organic solvents due to its electron-donating nature, whereas bromine’s lipophilicity may reduce aqueous solubility in the target compound .

Comparison with Other Methyl Esters
General methyl ester properties () provide a baseline for understanding the target compound:
Key Observations :
- The acetamido and bromine groups in the target compound likely reduce volatility compared to simpler esters like methyl salicylate .
- Ester hydrolysis rates may be slower due to electron-withdrawing effects of bromine and acetamido groups, contrasting with the rapid hydrolysis of methyl salicylate in acidic/basic conditions .
Biological Activity
Methyl 3-acetamido-5-bromobenzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a bromine atom and an acetamido group attached to a benzoate ring. The presence of these functional groups significantly influences its reactivity and biological interactions.
Chemical Formula: CHBrN\O
Molecular Weight: 256.1 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biomolecules, such as enzymes and receptors. The bromine atom enhances the compound's reactivity, while the acetamido group may facilitate binding to target proteins, modulating their activity.
- Binding Affinity: The compound's structure allows it to interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Metabolic Pathways: Studies suggest that this compound may influence pathways related to inflammation and pain modulation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies have shown that the compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects: The compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Analgesic Properties: Similar compounds have demonstrated analgesic effects, indicating that this compound might also alleviate pain.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 18 | 30 |
| Pseudomonas aeruginosa | 12 | 70 |
Study 2: Anti-inflammatory Activity
In a murine model of inflammation, this compound was administered at varying doses. The study found that doses of 20 mg/kg significantly reduced swelling compared to the control group.
| Treatment Group | Swelling Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose (10 mg/kg) | 25 |
| Medium Dose (20 mg/kg) | 50 |
| High Dose (50 mg/kg) | 40 |
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications in the acetamido group have led to increased binding affinity for COX-2 receptors, which are critical targets in pain management therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

